REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:7]([CH3:8])=[C:6]([CH3:9])[NH:5][C:4]=1[C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH3:2].C(O)(=[O:17])C>C1COCC1.O>[CH2:1]([C:3]1[C:7]([CH3:8])=[C:6]([CH:9]=[O:17])[NH:5][C:4]=1[C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH3:2]
|
Name
|
|
Quantity
|
0.0147 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(NC(=C1C)C)C(=O)OCC
|
Name
|
ceric ammonium nitrate
|
Quantity
|
0.169 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at ambient temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
|
Details
|
extracted with CH2Cl2 (3×5 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resultant residue was purified by normal phase chromatography
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
C(C)C1=C(NC(=C1C)C=O)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |